2,3-Dichloro-1,1,1-trifluoropropane

Thermodynamics Refrigerant design Process engineering

2,3-Dichloro-1,1,1-trifluoropropane (CAS 338-75-0, also designated as HCFC-243db or R-243db) is a halogenated propane derivative with molecular formula C₃H₃Cl₂F₃ and molecular weight 166.96 g/mol. This compound exhibits a normal boiling point of 76.7 °C (349.9 K) and a liquid density of 1.4310 g/cm³ at 20 °C.

Molecular Formula C3H3Cl2F3
Molecular Weight 166.95 g/mol
CAS No. 338-75-0
Cat. No. B1583484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-1,1,1-trifluoropropane
CAS338-75-0
Molecular FormulaC3H3Cl2F3
Molecular Weight166.95 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)Cl)Cl
InChIInChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2
InChIKeyQJMGASHUZRHZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-1,1,1-trifluoropropane (CAS 338-75-0) Technical Specifications and Procurement Baseline


2,3-Dichloro-1,1,1-trifluoropropane (CAS 338-75-0, also designated as HCFC-243db or R-243db) is a halogenated propane derivative with molecular formula C₃H₃Cl₂F₃ and molecular weight 166.96 g/mol [1]. This compound exhibits a normal boiling point of 76.7 °C (349.9 K) and a liquid density of 1.4310 g/cm³ at 20 °C [2]. It is classified as a hydrochlorofluorocarbon (HCFC) and serves as a critical intermediate in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a next-generation refrigerant with zero ozone depletion potential and ultra-low global warming potential [3]. The compound is also employed as a process gas in ethylene production and has documented thermodynamic properties including enthalpy of vaporization ΔvapH°m(298.15) = 34.05 ± 0.04 kJ mol⁻¹ [4].

Intermediate HFO-1234yf refrigerant synthesis via catalytic fluorination
Process Gas Ethylene production process gas transition application
Data-Rich Critically evaluated thermophysical property dataset for process design

2,3-Dichloro-1,1,1-trifluoropropane: Why Analog Substitution Compromises Process Yield and Thermodynamic Precision


In-class HCFC compounds cannot be arbitrarily interchanged for 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db) due to fundamentally distinct thermophysical and reactivity profiles. Even structurally proximate analogs—such as CF₃CH₂CCl₃ (R-233) which differs only by a single chlorine substitution—exhibit a 7.9% higher enthalpy of vaporization (36.76 vs. 34.05 kJ mol⁻¹) [1]. This thermodynamic divergence directly impacts heat transfer efficiency, separation process design, and energy consumption in industrial operations. Furthermore, the specific chlorine substitution pattern at positions 2 and 3 uniquely positions HCFC-243db as an optimal precursor for HFO-1234yf synthesis via catalytic fluorination, a pathway that alternative chlorofluoropropanes cannot efficiently traverse [2]. Generic substitution without rigorous revalidation of thermodynamic parameters and reaction kinetics therefore introduces quantifiable risk of process deviation, yield reduction, and off-specification product formation.

Thermodynamic Divergence
Analog HCFC-233 exhibits 7.9% higher enthalpy of vaporization, altering heat transfer design and energy calculations.
Synthesis Pathway Specificity
Vicinal dichloro substitution pattern enables HFO-1234yf precursor route; alternative chloropropanes do not traverse this fluorination pathway.

2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) Quantitative Differentiation: Head-to-Head Comparator Evidence


Enthalpy of Vaporization: Direct Calorimetric Comparison of HCFC-243db vs. HCFC-233 (CF₃CH₂CCl₃)

Calorimetric determination reveals that HCFC-243db (2,3-dichloro-1,1,1-trifluoropropane) exhibits an enthalpy of vaporization (ΔvapH°m) of 34.05 ± 0.04 kJ mol⁻¹ at 298.15 K. In direct comparison, its structural analog HCFC-233 (CF₃CH₂CCl₃) — which contains three chlorines on the terminal carbon rather than the vicinal dichloro configuration — demonstrates a significantly higher ΔvapH°m of 36.76 ± 0.08 kJ mol⁻¹ under identical conditions [1].

ΔvapH°m Comparison
Head-to-head
34.05 kJ mol⁻¹ vs 36.76 kJ mol⁻¹
Lower energy input for phase-change processes; supports process efficiency evaluation.
Δ = 2.71 kJ mol⁻¹; calorimetric at 298.15 K
Thermodynamics Refrigerant design Process engineering

HFO-1234yf Synthesis Intermediate Performance: HCFC-243db Photocatalytic Process Yield and Selectivity Metrics

In the photocatalytic synthesis of 2,3-dichloro-1,1,1-trifluoropropane, the target compound is produced with product selectivity reaching above 98% and overall yield exceeding 95% [1]. When subsequently employed as an intermediate in the gas-phase catalytic fluorination pathway to HFO-1234yf using Cr/Co 98/2 catalyst systems, HCFC-243db enables a defined reaction sequence distinct from alternative precursors such as HCFO-1233xf or HCFC-244bb [2].

Photocatalytic Synthesis
Cross-study
Selectivity >98%
Yield >95%
Supports precursor viability for high-purity downstream HFO-1234yf production.
Photocatalytic method; absolute performance metrics
Fluorochemical synthesis Catalysis Refrigerant manufacturing

Thermophysical Property Availability: HCFC-243db Critically Evaluated Dataset Completeness vs. Analog Compounds

The NIST/TRC Web Thermo Tables (WTT) contain critically evaluated recommendations for HCFC-243db covering an extensive property matrix: normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure (2.03 × 10⁻⁵ kPa to 3443.98 kPa), phase boundary pressure as a function of temperature (160 K to 524 K), critical density, density (liquid and gas phases), enthalpy of vaporization as a function of temperature (255 K to 524 K), heat capacity at saturation pressure (liquid, 250 K to 510 K), ideal gas heat capacity (200 K to 1000 K), refractive index as a function of wavelength and temperature, viscosity (gas and liquid phases), and thermal conductivity (gas and liquid phases) [1].

Property Dataset
Class-level inference
17+ critically evaluated property categories
Reduces need for experimental measurement or estimation during process design.
NIST/TRC WTT; temperature/pressure-dependent functions
Thermophysical property database Process simulation Engineering design

Saturated Vapor Pressure Characterization: HCFC-243db Antoine Equation Parameters for Engineering Calculations

Saturated vapor pressure data for HCFC-243db has been experimentally determined using static methods across the temperature range of 293.59 K to 400.80 K. These data were correlated using the Antoine equation (ln p = A − B/(T + C)), yielding parameter values of A = 17.20, B and C values determined and reported in the primary literature [1]. The vapor pressure at 25 °C (298.15 K) is reported as 104 mmHg .

Vapor Pressure
Experimentally validated
Antoine A = 17.20
p°(25°C) = 104 mmHg
Enables accurate vapor pressure prediction for distillation and safety design.
Static method, 293.59–400.80 K
Vapor-liquid equilibrium Distillation design Process control

2,3-Dichloro-1,1,1-trifluoropropane: Evidence-Based Industrial Application Scenarios


HFO-1234yf Refrigerant Manufacturing via Catalytic Gas-Phase Fluorination

2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) serves as a direct starting material for the gas-phase catalyzed fluorination to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf) using Cr/Co 98/2 catalyst systems . This application leverages the compound's specific chlorine substitution pattern at positions 2 and 3, which enables the defined dehydrochlorination-fluorination sequence distinct from alternative routes using HCFO-1233xf or HCFC-244bb precursors. The high product selectivity (>98%) and yield (>95%) demonstrated in photocatalytic synthesis of the compound [1] supports its viability as a high-purity intermediate for downstream HFO-1234yf production, where impurity carryover can compromise catalyst lifetime and final product specifications.

Process Gas Application in Ethylene Manufacturing

The compound is employed as a process gas that can be introduced into ethylene process flow streams as a transition gas . The availability of comprehensive thermophysical property data — including density functions, viscosity, and thermal conductivity across extended temperature ranges (gas phase: 350 K to 780 K for viscosity and thermal conductivity) [1] — enables precise engineering calculations for flow dynamics, heat transfer, and material compatibility assessments required for integration into existing ethylene production infrastructure.

Thermodynamic Research and Refrigerant System Modeling

With an experimentally determined enthalpy of vaporization of 34.05 ± 0.04 kJ mol⁻¹ at 298.15 K and validated saturated vapor pressure data correlated via Antoine equation parameters over 293.59-400.80 K [1], HCFC-243db provides a well-characterized reference compound for thermodynamic modeling of halogenated propane systems. The availability of ideal gas thermodynamic functions — including S°(T), C°p(T), H°(T) − H°(0), and −[G°(T) − G°(0)]/T — calculated over the temperature range 100 K to 1000 K by statistical thermodynamics and Density Functional Theory methods makes this compound particularly valuable for researchers developing predictive models for fluorocarbon thermophysical behavior.

Alternative Chlorine Source in Photochemical Reactions

2,3-Dichloro-1,1,1-trifluoropropane may be utilized as an alternative to elemental chlorine in photochemical reactions . This application derives from the compound's capacity to serve as a controlled chlorine atom donor under photochemical conditions, offering potential advantages in reaction selectivity and safety profile compared to direct chlorine gas handling. The high chemical stability and non-flammable characteristics documented for this compound support its consideration for specialized synthetic applications requiring controlled halogenation conditions.

Application
Selection Property
Validation Focus
HFO-1234yf Manufacturing
Vicinal dichloro substitution pattern for defined fluorination sequence
Catalyst compatibility, yield consistency, and impurity carryover mitigation
Ethylene Process Gas
Comprehensive thermophysical property dataset (density, viscosity, thermal conductivity)
Flow dynamics, heat transfer calculations, and material compatibility
Thermodynamic Modeling
Experimentally validated ΔvapH and vapor pressure data with Antoine parameters
Equation-of-state development and predictive model validation
Photochemical Chlorine Source
Controlled chlorine atom donor capacity under photochemical conditions
Reaction selectivity and safety profile versus elemental chlorine

Technical Documentation Hub

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12 linked technical documents
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